
Vinylidene chloride
Overview
Description
Vinylidene chloride (1,1-dichloroethylene; CAS No. 75-35-4) is a colorless, flammable liquid with a mild sweet odor . It is highly reactive and prone to forming explosive peroxides in the absence of stabilizers . Industrially, it is synthesized via pyrolysis of 1,1,2-trichloroethane or catalytic addition of hydrogen chloride to acetylene . Its primary application lies in producing polythis compound (PVDC) copolymers, which are used in flexible food packaging films due to their impermeability to gases and moisture .
Globally, this compound production capacity reached 502,000 tonnes in 2012, though demand has declined due to the phase-out of HCFC-141b, a refrigerant for which it served as a precursor . Acute exposure in humans causes central nervous system (CNS) depression, convulsions, and unconsciousness, while chronic exposure may lead to liver and kidney toxicity .
Preparation Methods
Dehydrochlorination of 1,1,2-Trichloroethane
The most widely documented method for vinylidene chloride production is the dehydrochlorination of 1,1,2-trichloroethane using alkaline agents such as sodium hydroxide (NaOH). This reaction eliminates two molecules of hydrogen chloride (HCl) to yield this compound .
Reaction Mechanism and Process Description
The reaction proceeds via a two-step elimination mechanism:
2\text{H}3\text{Cl}3 + 2\text{NaOH} \rightarrow \text{C}2\text{H}2\text{Cl}2 + 2\text{NaCl} + 2\text{H}_2\text{O}
In industrial settings, 1,1,2-trichloroethane is treated with a 10–20% aqueous NaOH solution at temperatures between 80–100°C . The process typically achieves conversions exceeding 90%, with this compound purified via distillation . Key operational parameters include:
Parameter | Value |
---|---|
Reaction Temperature | 80–100°C |
NaOH Concentration | 10–20% (aqueous) |
Conversion Efficiency | >90% |
By-products | NaCl, H₂O, trace HCl |
Industrial Implementation
A production plant analysis highlights the need for corrosion-resistant reactors (e.g., glass-lined steel) due to the corrosive nature of NaOH and HCl . Post-reaction, the crude product undergoes fractional distillation to separate this compound (boiling point: 31.6°C) from residual trichloroethane and by-products . Safety protocols mandate strict control of reaction exothermicity to prevent thermal runaway and the formation of hazardous peroxides .
Direct Chlorination of Ethane
An alternative method involves the direct chlorination of ethane or ethylene-rich feedstocks at elevated temperatures. This single-step process, patented in the mid-20th century, produces this compound alongside vinyl chloride .
Reaction Conditions and By-products
The reaction occurs at 400–600°C under atmospheric pressure, with chlorine gas introduced into a preheated ethane stream :
2\text{H}6 + 2\text{Cl}2 \rightarrow \text{C}2\text{H}2\text{Cl}2 + 2\text{HCl}
Key outputs include:
Product | Yield (mol%) |
---|---|
This compound | 50–60 |
Vinyl chloride | 20–30 |
Trichloroethanes | 10–15 |
The process requires precise temperature control to minimize the formation of fully chlorinated by-products like 1,1,1-trichloroethane .
Challenges and Optimizations
While economically appealing due to fewer processing steps, direct chlorination faces challenges in selectivity. Catalytic systems using copper or iron oxides have been explored to enhance this compound yields, though industrial adoption remains limited due to catalyst deactivation and side reactions .
Comparative Analysis of Preparation Methods
Efficiency and Cost Considerations
Method | Capital Cost | Operating Cost | Yield (%) | Scalability |
---|---|---|---|---|
Dehydrochlorination | High | Moderate | 90–95 | High |
Direct Chlorination | Moderate | Low | 50–60 | Moderate |
Dehydrochlorination dominates industrial production due to higher yields and established safety protocols, despite higher initial capital costs . Direct chlorination, though simpler, is less favored due to lower selectivity and by-product management challenges.
Industrial Production Considerations
Raw Material Sourcing
1,1,2-Trichloroethane, the precursor for dehydrochlorination, is synthesized via ethylene chlorination. Global availability of ethylene and chlorine heavily influences production costs, with regional price variances impacting plant viability .
Chemical Reactions Analysis
1,1-Dichloroethene undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form polyvinylidene chloride, which is used in products like cling wrap.
Addition Reactions: It can react with halogens and hydrogen halides to form dihaloalkanes.
Oxidation: It can be oxidized to form compounds like dichloroacetic acid under specific conditions.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., hydrogen chloride), and oxidizing agents (e.g., potassium permanganate).
Scientific Research Applications
Key Applications
-
Food Packaging
- Polyvinylidene Chloride Films : PVDC is extensively used in food packaging due to its superior barrier properties against oxygen and moisture. This application is critical for extending the shelf life of perishable goods.
- Case Study : A study highlighted the effectiveness of PVDC films in maintaining the freshness of packaged food products over extended periods compared to other materials like polyethylene .
-
Coatings
- Flame-Retardant Coatings : VDC-derived polymers are employed as coatings on textiles and carpets to enhance their flame resistance. This application is vital for safety in residential and commercial environments.
- Industrial Coatings : The compound is also used in protective coatings for steel pipes and other infrastructure to prevent corrosion .
-
Adhesives
- Copolymers with Other Monomers : this compound is utilized in formulating adhesives that require strong bonding capabilities and resistance to environmental factors. These adhesives are commonly used in construction and automotive industries.
- Textiles
- Piping Systems
Data Table: Comparative Properties of this compound Applications
Application | Material Type | Key Properties | Notable Use Cases |
---|---|---|---|
Food Packaging | PVDC Films | High barrier to gases & moisture | Food preservation |
Coatings | Flame-retardant Coatings | Fire resistance | Textile & carpet protection |
Adhesives | VDC Copolymers | Strong bonding | Construction & automotive |
Textiles | Modacrylic Fibers | Flame resistance | Protective clothing |
Piping Systems | PVDC-based Pipes | Chemical resistance | Chemical processing |
Health and Safety Considerations
While this compound has numerous industrial applications, it also poses health risks upon exposure. Studies have indicated potential carcinogenic effects, particularly through inhalation during manufacturing processes . Therefore, regulatory measures are crucial to ensure safe handling practices within industrial settings.
Mechanism of Action
The primary mechanism of action of 1,1-dichloroethene involves its metabolic activation by cytochrome P450 enzymes, particularly P450 2E1. This activation leads to the formation of reactive metabolites that can bind to cellular macromolecules, causing toxicity . The detoxification process involves conjugation with glutathione .
Comparison with Similar Compounds
Chemical and Physical Properties
- This compound : Exhibits higher density and lower water solubility compared to vinyl chloride. Its decomposition temperature (~120°C) is lower than polyvinyl chloride (PVC), limiting standalone use .
- Vinyl Chloride: A gas at room temperature, it polymerizes into rigid PVC for construction materials. Unlike this compound, it is a known human carcinogen (IARC Group 1) .
- Its CNS effects resemble chloroform .
Toxicity and Health Effects
- This compound : Induces kidney tumors in male Swiss mice, but strain-specific mechanisms question human relevance .
- Vinyl Chloride: Strong epidemiological links to angiosarcoma and hepatocellular carcinoma .
- 1,1,1-Trichloroethane : Lower acute toxicity but banned in many applications due to environmental persistence .
Environmental Impact and Degradation
Regulatory Status
- This compound : Listed under California’s Proposition 65 (cancer risk, NSRL = 0.88 mg/day) . NIOSH recommends a 1 ppm exposure limit .
- Vinyl Chloride : OSHA enforces a 1 ppm permissible exposure limit (PEL) with strict workplace controls .
- 1,1,1-Trichloroethane : Production banned in developed countries under the Montreal Protocol .
Biological Activity
Vinylidene chloride (VDC), also known as 1,1-dichloroethylene, is an organic compound with significant industrial applications, particularly in the production of polythis compound (PVDC). However, its biological activity has raised concerns regarding its toxicity and potential health effects. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, toxicological effects, genotoxicity, and case studies.
Pharmacokinetics
This compound is primarily absorbed through inhalation and dermal exposure, with metabolism occurring predominantly in the liver. The major metabolic pathway involves cytochrome P-450 enzymes, leading to the formation of several metabolites, including mono-chloroacetic acid. Studies indicate that VDC is rapidly metabolized in rodents, with significant differences in metabolic rates between species. For instance, mice exhibit a higher rate of metabolism compared to rats, resulting in a greater accumulation of glutathione conjugates in their tissues .
Table 1: Metabolic Pathways of this compound
Metabolic Phase | Enzyme Involved | Major Metabolites |
---|---|---|
Phase I | Cytochrome P-450 | Mono-chloroacetic acid |
Phase II | Glutathione S-transferase | Glutathione conjugates |
Acute Toxicity
Acute exposure to this compound has been shown to cause significant toxicity in laboratory animals. The lethal concentration (LC50) values vary widely among species; for example, mice are considerably more sensitive than rats. Reports indicate that exposure to concentrations as low as 40 mg/m³ (10 ppm) can induce kidney damage and increased DNA replication in mice . Long-term exposure studies have demonstrated that renal inflammation and liver necrosis can occur even at low doses over extended periods .
Organ-Specific Toxicity
The primary organs affected by this compound are the liver, kidneys, and lungs. Covalent binding of VDC metabolites to tissue proteins leads to toxicity characterized by mitochondrial damage and alterations in bile canaliculi structure. Notably, glutathione depletion exacerbates this toxicity, indicating that antioxidant defenses play a critical role in mitigating the harmful effects of VDC .
Genotoxicity and Carcinogenicity
This compound has been identified as a mutagenic agent under specific conditions. It induces unscheduled DNA synthesis in isolated rat hepatocytes and increases sister chromatid exchanges and chromosomal aberrations in cell cultures when exposed to mammalian microsomal activation systems . In vivo studies have shown that DNA binding is more pronounced in mouse kidneys than in rat livers following exposure to VDC.
Table 2: Genotoxic Effects of this compound
Test Type | Result |
---|---|
Mutagenicity (bacteria/yeast) | Positive with S9 metabolic activation |
Sister Chromatid Exchanges | Increased frequency observed |
Chromosomal Aberrations | Induced in bone marrow of Chinese hamsters |
Case Studies
Several case studies have highlighted the health impacts associated with this compound exposure:
- Case Study 1 : A study involving workers exposed to VDC during manufacturing processes reported elevated incidences of respiratory issues and liver function abnormalities. Blood tests revealed decreased glutathione levels correlating with exposure duration .
- Case Study 2 : Animal studies demonstrated that long-term oral administration of this compound resulted in minimal hepatic changes at doses up to 30 mg/kg daily over one year. However, lower doses led to significant renal inflammation and necrosis .
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying vinylidene chloride toxicity, and how do species-specific metabolic differences affect data interpretation?
Methodological Answer: Rodent models (mice and rats) are widely used due to their high CYP2E1 activity, which metabolizes this compound into reactive intermediates (e.g., epoxides) linked to hepatotoxicity and nephrotoxicity . However, human relevance must be critically assessed:
- Human liver and kidney tissues exhibit lower CYP2E1 activity compared to rodents .
- Use in vitro models (e.g., human hepatocyte cultures or microsomal systems) to evaluate interspecies differences in metabolic activation.
- Incorporate knock-in animal models expressing human CYP2E1 to bridge translational gaps .
Q. How should researchers design studies to ensure reproducibility in this compound carcinogenicity assays?
Methodological Answer:
- Follow IARC guidelines for carcinogenicity testing, including:
- Dose selection : Use multiple exposure levels (e.g., 10–200 ppm via inhalation) to avoid metabolic saturation .
- Endpoint analysis : Focus on histopathology of target organs (liver, kidneys, lungs) with blinded evaluation to reduce bias .
- Control groups : Include vehicle controls and account for spontaneous tumor rates in rodent strains (e.g., B6C3F1 mice) .
- Publish full experimental protocols and raw data in supplementary materials to enable replication .
Advanced Research Questions
Q. How can conflicting evidence on this compound’s genotoxicity (positive in vitro vs. negative in vivo results) be reconciled?
Methodological Answer:
- Metabolic activation : In vitro assays often use exogenous metabolic systems (e.g., S9 mix), which may overestimate genotoxicity compared to in vivo detoxification pathways (e.g., glutathione conjugation) .
- Volatility considerations : Closed-chamber in vitro systems prevent this compound loss, mimicking high-dose exposures, whereas in vivo studies reflect lower bioavailability .
- Methodological adjustments :
- Use gas-tight exposure systems for in vivo genotoxicity assays (e.g., comet assay in target tissues).
- Compare results across multiple endpoints (chromosomal aberrations, micronuclei, DNA adduct quantification) .
Q. What molecular mechanisms explain the sex-specific differences in this compound-induced renal carcinogenicity observed in mice?
Methodological Answer:
- CYP2E1 expression : Male mice exhibit 6× higher renal CYP2E1 activity than females, leading to greater metabolic activation of this compound into nephrotoxic epoxides .
- Oxidative stress : Sex hormones modulate glutathione (GSH) levels; testosterone reduces GSH-dependent detoxification in males, exacerbating renal injury .
- Experimental validation :
- Use gonadectomized mice with hormone supplementation to isolate hormonal vs. enzymatic contributions.
- Quantify covalent DNA-protein adducts (e.g., via LC-MS) in renal tissues to link metabolism to carcinogenicity .
Q. How should researchers address discrepancies between epidemiological data (no human cancer risk) and robust animal carcinogenicity evidence?
Methodological Answer:
- Limitations in human studies : Existing occupational data lack power due to small cohorts, short follow-up periods (<40 years), and mixed chemical exposures (e.g., vinyl chloride co-exposure) .
- Risk extrapolation strategies :
Q. Data Contradiction Analysis
Q. Why do IARC evaluations classify this compound as Group 2B (“possibly carcinogenic”) despite sufficient evidence in animals?
Critical Analysis:
- Human evidence gap : IARC requires “sufficient” human evidence for Group 1 or 2A classification, which is absent for this compound .
- Mechanistic uncertainty : While genotoxicity is observed in vitro, the relevance to humans is unclear due to lower CYP2E1 activity and efficient detoxification pathways .
- Research recommendations :
Q. How do copolymerization processes influence the stability and toxicity of this compound-based materials in laboratory settings?
Methodological Considerations:
- Synthesis protocols : Residual monomer levels in copolymers (e.g., with acrylonitrile or methyl methacrylate) must be minimized via stringent purification (e.g., hydrogenation ).
- Degradation analysis : Use accelerated aging tests (e.g., UV exposure, thermal stress) with GC-MS to monitor this compound release .
- Toxicity screening : Pair material stability assays with in vitro cytotoxicity tests (e.g., MTT assay) on relevant cell lines (hepatocytes, pneumocytes) .
Q. Methodological Best Practices
Q. What analytical techniques are optimal for quantifying this compound in environmental or biological samples?
Guidance:
- Gas chromatography (GC) : Use headspace-GC with electron capture detection (ECD) for low-concentration airborne samples (detection limit: ~0.1 ppm) .
- Mass spectrometry (MS) : LC-MS/MS is preferred for metabolite quantification (e.g., dichloroacetic acid in urine) .
- Quality controls : Include internal standards (e.g., deuterated analogs) and validate against NIST reference materials .
Q. How can researchers mitigate this compound’s volatility and reactivity during experimental handling?
Safety and Protocol Design:
- Containment : Use sealed glove boxes or fume hoods with negative pressure for liquid or gaseous handling .
- Stabilization : Add inhibitors (e.g., phenothiazine) to prevent polymerization during storage .
- Waste management : Deactivate waste solutions with alkaline hydrolysis (e.g., NaOH) before disposal .
Properties
IUPAC Name |
1,1-dichloroethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2/c1-2(3)4/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXVIGDEPROXKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2, Array | |
Record name | VINYLIDENE CHLORIDE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4772 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | VINYLIDENE CHLORIDE | |
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Related CAS |
9002-85-1 | |
Record name | Poly(vinylidene chloride) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9002-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8021438 | |
Record name | 1,1-Dichloroethylene | |
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Molecular Weight |
96.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinylidene chloride, stabilized appears as a clear colorless liquid with a chloroform-like odor. Flash point 0 °F. Boiling point 99 °F. Denser (at 10.1 lb / gal) than water and insoluble in water. Hence sinks in water. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Vapors heavier than air., Liquid, Colorless liquid or gas (above 89 degrees F) with a mild, sweet, chloroform-like odor; [NIOSH], VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid or gas (above 89 °F) with a mild, sweet, chloroform-like odor. | |
Record name | VINYLIDENE CHLORIDE, STABILIZED | |
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Record name | Ethene, 1,1-dichloro- | |
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Record name | Vinylidene chloride | |
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Record name | VINYLIDENE CHLORIDE | |
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Record name | VINYLIDENE CHLORIDE | |
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Record name | Vinylidene chloride | |
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Boiling Point |
89.1 °F at 760 mmHg (NTP, 1992), 31.6 °C, 32 °C, 89.1 °F, 89 °F | |
Record name | VINYLIDENE CHLORIDE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4772 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1-Dichloroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1995 | |
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Record name | VINYLIDENE CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | VINYLIDENE CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/580 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Vinylidene chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0661.html | |
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Flash Point |
14 °F (NTP, 1992), 14 °F, -19 °C (-2 °F) - closed cup, 0 °F (open cup), -19 °F (-28 °C) - closed cup, -19 °C (Closed cup), -15 °C (Open cup), -17 °C (Closed cup), -25 °C c.c., -2 °F | |
Record name | VINYLIDENE CHLORIDE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4772 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Vinylidene chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/201 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,1-Dichloroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1995 | |
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Record name | VINYLIDENE CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0083 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | VINYLIDENE CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/580 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Vinylidene chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0661.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
5 to 10 mg/mL at 70 °F (NTP, 1992), In water, 2,420 mg/L at 25 °C, Insoluble in water, 0.63 g/100 g water at 50 °C (solubility at saturation vapor pressure), In water: 3.5 g/l at 4 °C; 3.0 g/l at 16 °C, Soluble in ethanol, acetone, benzene, carbon tetrachloride; very soluble in ethyl ether, chloroform., Solubility in water, g/100ml at 25 °C: 0.25 (very poor), 0.04% | |
Record name | VINYLIDENE CHLORIDE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4772 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1-Dichloroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1995 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYLIDENE CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0083 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Vinylidene chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0661.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.21 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2129 at 20 °C/4 °C, Liquid density at 0 °C: 1.2517 g/cu m, Relative density (water = 1): 1.2, 1.21 | |
Record name | VINYLIDENE CHLORIDE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4772 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1-Dichloroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1995 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYLIDENE CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0083 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | VINYLIDENE CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/580 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Vinylidene chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0661.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.25 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.25 (Air = 1), Relative vapor density (air = 1): 3.3, 3.25 | |
Record name | VINYLIDENE CHLORIDE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4772 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1-Dichloroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1995 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYLIDENE CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0083 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | VINYLIDENE CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/580 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
500 mmHg at 68 °F ; 591 mmHg at 77 °F (NTP, 1992), 600.0 [mmHg], 600 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 66.5, 500 mmHg | |
Record name | VINYLIDENE CHLORIDE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4772 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Vinylidene chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/201 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,1-Dichloroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1995 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYLIDENE CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0083 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | VINYLIDENE CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/580 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Vinylidene chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0661.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
A typical analysis of commercial-grade vinylidene chloride monomer (excluding inhibitors) is as follows: vinylidene chloride 99.8%; trans-1,2-dichloroethylene 900 ppm; vinyl chloride 800 ppm; 1,1,1-trichloroethane 150 ppm; cis-1,2-dichloroethylene 10 ppm; and 1,1-dichloroethane, ethylene chloride, and trichloroethylene, each less than 10 ppm., Dichloroacetylene has been reported to be an impurity in some commercial samples of vinylidene chloride., Commercial product contains small proportion of inhibitor. | |
Record name | 1,1-Dichloroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1995 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Colorless liquid or gas (above 89 degrees F) | |
CAS No. |
75-35-4, 9002-85-1 | |
Record name | VINYLIDENE CHLORIDE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4772 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Vinylidene chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dichloroethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, 1,1-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1-Dichloroethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dichloroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethene, 1,1-dichloro-, homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1-DICHLOROETHYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21SK105J9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,1-Dichloroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1995 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYLIDENE CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0083 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | VINYLIDENE CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/580 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethylene, 1,1-dichloro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KV8D8678.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-188.5 °F (NTP, 1992), -122.5 °C, Latent heat of fusion: 6.51 kJ/mol at melting point, -122 °C, -188.5 °F, -189 °F | |
Record name | VINYLIDENE CHLORIDE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4772 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1-Dichloroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1995 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYLIDENE CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0083 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | VINYLIDENE CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/580 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Vinylidene chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0661.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.